molecular formula C23H26AsI B12577236 Ethyltris(3-methylphenyl)arsanium iodide CAS No. 196311-42-9

Ethyltris(3-methylphenyl)arsanium iodide

Cat. No.: B12577236
CAS No.: 196311-42-9
M. Wt: 504.3 g/mol
InChI Key: AOOHRQPEJDGYPI-UHFFFAOYSA-M
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Description

Ethyltris(3-methylphenyl)arsanium iodide is a chemical compound that belongs to the class of arsonium compounds. These compounds are characterized by the presence of an arsenic atom bonded to organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyltris(3-methylphenyl)arsanium iodide typically involves the reaction of ethylarsine with 3-methylphenyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyltris(3-methylphenyl)arsanium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield arsenic oxides, while substitution reactions may produce a variety of substituted arsonium compounds .

Scientific Research Applications

Ethyltris(3-methylphenyl)arsanium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyltris(3-methylphenyl)arsanium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Ethyltris(3-methylphenyl)arsanium iodide can be compared with other similar arsonium compounds, such as:

  • Mthis compound
  • Phenyltris(3-methylphenyl)arsanium iodide
  • Butyltris(3-methylphenyl)arsanium iodide

These compounds share similar chemical structures but differ in the organic groups attached to the arsenic atom.

This compound stands out due to its unique combination of ethyl and 3-methylphenyl groups, which confer specific chemical properties and reactivity patterns that are distinct from other similar compounds .

Properties

CAS No.

196311-42-9

Molecular Formula

C23H26AsI

Molecular Weight

504.3 g/mol

IUPAC Name

ethyl-tris(3-methylphenyl)arsanium;iodide

InChI

InChI=1S/C23H26As.HI/c1-5-24(21-12-6-9-18(2)15-21,22-13-7-10-19(3)16-22)23-14-8-11-20(4)17-23;/h6-17H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

AOOHRQPEJDGYPI-UHFFFAOYSA-M

Canonical SMILES

CC[As+](C1=CC=CC(=C1)C)(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[I-]

Origin of Product

United States

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